molecular formula C9H7NOS2 B3368664 (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone CAS No. 21582-46-7

(2-Aminothiophen-3-YL)(thiophen-2-YL)methanone

Cat. No.: B3368664
CAS No.: 21582-46-7
M. Wt: 209.3 g/mol
InChI Key: LEECHCYDZUFHRO-UHFFFAOYSA-N
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Description

Significance of Substituted Thiophenes in Organic Synthesis and Chemical Biology

Substituted thiophenes are a cornerstone of heterocyclic chemistry, valued for their versatile applications in both organic synthesis and chemical biology. researchgate.net The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene (B151609) ring. This similarity allows for its incorporation into molecules to modulate biological activity, often with favorable outcomes for potency and pharmacokinetic properties. researchgate.net

In organic synthesis, thiophene derivatives serve as crucial building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and organic materials. mdpi.com Their utility stems from the reactivity of the thiophene ring, which readily undergoes electrophilic substitution reactions, allowing for functionalization at various positions. mdpi.com

The significance of substituted thiophenes in chemical biology and medicinal chemistry is underscored by their presence in a wide array of therapeutic agents. researchgate.net The thiophene nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, as detailed in the table below.

Table 1: Pharmacological Activities of Thiophene Derivatives

Pharmacological ActivityReference
Anti-inflammatory nih.gov
Anticancer sciforum.net
Antimicrobial nih.gov
Antiviral researchgate.net
Anticonvulsant researchgate.net
Antipsychotic researchgate.net
Anti-anxiety researchgate.net

The diverse biological effects of these compounds make the thiophene scaffold a focal point of drug discovery and development efforts. researchgate.net

Overview of the (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone Scaffold

The scaffold of this compound is characterized by a 2-aminothiophene ring linked to a thiophene-2-yl group through a carbonyl bridge. This structure is a prime example of a poly-substituted 2-aminothiophene. The 2-aminothiophene moiety is a particularly important pharmacophore due to its diverse biological attributes and its utility as a synthetic intermediate. zsmu.edu.ua

The general structure of 2-aminothiophenes, which includes the title compound, is typically synthesized via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. chemicalbook.comchemscene.com The versatility of the Gewald reaction allows for the synthesis of a wide variety of substituted 2-aminothiophenes by varying the starting materials. mdpi.com

Historical Context of Related Aminothiophene Derivatives Research

The field of aminothiophene chemistry was significantly advanced by the discovery of the Gewald reaction in the 1960s by German chemist Karl Gewald. chemscene.com This reaction provided a straightforward and efficient method for the synthesis of polysubstituted 2-aminothiophenes from simple starting materials. chemicalbook.com The accessibility of these compounds spurred extensive research into their chemical properties and potential applications.

Initially, the research focused on the synthetic utility of 2-aminothiophenes as building blocks for a variety of fused heterocyclic systems. Their ability to undergo cyclization reactions with various reagents has led to the development of a rich chemistry around this scaffold.

In subsequent decades, the focus of research shifted towards the pharmacological potential of aminothiophene derivatives. zsmu.edu.ua Scientists began to uncover a wide range of biological activities associated with this class of compounds, leading to their investigation as potential therapeutic agents for numerous diseases. researchgate.net This has resulted in a vast body of literature detailing the structure-activity relationships of 2-aminothiophene derivatives and their potential as inhibitors, receptors, and modulators in medicinal chemistry. researchgate.netzsmu.edu.ua The ongoing research in this area highlights the enduring importance of the 2-aminothiophene scaffold in the quest for new and effective drugs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminothiophen-3-yl)-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c10-9-6(3-5-13-9)8(11)7-2-1-4-12-7/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEECHCYDZUFHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484439
Record name (2-Aminothiophen-3-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21582-46-7
Record name (2-Aminothiophen-3-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminothiophen 3 Yl Thiophen 2 Yl Methanone and Its Analogs

Classical Approaches to 2-Aminothiophene Ring Systems

The formation of the 2-aminothiophene ring is a critical step in the synthesis of the target molecule. Historically, several named reactions have proven invaluable for constructing this heterocyclic system.

Gewald Reaction and its Variants for 2-Aminothiophen-3-YL Formation

The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield the desired 2-aminothiophene. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophene derivatives by varying the starting carbonyl compound and the active methylene (B1212753) nitrile. researchgate.nettubitak.gov.tr For the synthesis of precursors to (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone, a thiophene-containing ketone could theoretically be employed as the carbonyl component.

Table 1: Examples of Gewald Reaction Conditions

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperatureYield (%)Reference
CyclohexanoneEthyl CyanoacetateDiethylamineEthanolRoom Temp93% nih.gov
AcetophenoneMalononitrile (B47326)Ammonium Acetate-60°C- sciforum.net
Various AldehydesMalononitrile, Ethyl AcetoacetateEggshell/Fe3O4EthanolMicrowave82-97% researchgate.net

This table presents a selection of reported conditions and may not be exhaustive.

Multicomponent Reactions in Thiophene (B33073) Synthesis

Beyond the classical Gewald reaction, other multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of thiophene rings. tandfonline.comnih.gov These reactions offer significant advantages, including atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step. tandfonline.com

MCRs for thiophene synthesis can be catalyzed by various means, including metals, Lewis bases, and bases like triethylamine (B128534) or potassium carbonate. tandfonline.comtandfonline.com These reactions often involve the combination of three or more starting materials to rapidly assemble complex thiophene structures, which can be precursors to the target methanone (B1245722).

Targeted Synthesis of this compound Core Structure

Once the 2-aminothiophene ring is formed, the focus shifts to the introduction and functionalization of the thiophen-2-yl methanone group.

Functionalization Strategies for the Thiophen-2-YL Moiety

The thiophen-2-yl group can be introduced at various stages of the synthesis. One common approach is through Friedel-Crafts acylation of a pre-existing thiophene ring with an appropriate acyl chloride or anhydride (B1165640). This electrophilic aromatic substitution is a fundamental method for attaching carbonyl groups to thiophene. nih.gov

Alternatively, functionalized alkynes can undergo cyclization reactions to form the thiophene ring with the desired substituent already in place. nih.gov Metal-catalyzed reactions, such as cross-coupling reactions, provide another avenue for introducing or modifying the thiophen-2-yl moiety. bohrium.com

Introduction of the Methanone Linkage

The methanone linkage, a ketone group connecting the two thiophene rings, is a key structural feature. This can be achieved through several synthetic methods. Friedel-Crafts acylation, as mentioned previously, is a direct method for introducing the aroyl group. For instance, the reaction of 2-mercaptobenzoic acid with an arylbromomethyl ketone can lead to the formation of a (3-hydroxybenzo[b]thiophen-2-yl)methanone derivative. nih.gov

Another strategy involves the oxidation of a methylene bridge connecting the two rings. Furthermore, organometallic reagents, such as Grignard or organolithium compounds derived from thiophene, can react with a suitable electrophile, like an acyl chloride or an ester, to form the ketone linkage.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. researchgate.neteurekaselect.com In the context of thiophene synthesis, this has led to the exploration of solvent-free reactions, the use of greener solvents like ethanol, and the development of catalytic systems that minimize waste. rsc.orgnih.gov

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in Gewald reactions. wikipedia.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another important aspect of green chemistry being applied to thiophene synthesis. researchgate.net These advanced techniques are not only beneficial for the environment but can also lead to more efficient and cost-effective production of this compound and its analogs.

Metal-Catalyzed Coupling Reactions for Ring Construction and Functionalization

Metal-catalyzed reactions are pivotal in the synthesis of thiophene derivatives, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. While direct synthesis of the target molecule via a single metal-catalyzed coupling is not commonly reported, these reactions are crucial for creating the substituted 2-aminothiophene precursor.

One of the most prevalent methods for synthesizing 2-aminothiophenes is the Gewald reaction, which is a multicomponent reaction that can be catalyzed by various bases. acs.org However, for more complex thiophenes and for functionalization, metal-catalyzed cross-coupling reactions are indispensable. For instance, palladium-catalyzed reactions are widely used for the direct C-H arylation of thiophenes, which could be a potential route to introduce the thiophen-2-yl group. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a powerful tool for creating C-C bonds. This could be employed to couple a suitably functionalized thiophene, such as a boronic acid derivative, with another thiophene unit. nih.gov For example, a 2-aminothiophene bearing a boronic acid at the 3-position could be coupled with 2-carbonylthiophene halide.

The following table summarizes representative metal-catalyzed reactions that can be applied to the synthesis of thiophene derivatives, which are analogous to the core of this compound.

CatalystReactantsProductYield (%)Reference
Palladium(II) acetate/SPhosBromothiophene, Cyclopropylboronic acidCyclopropylthiophene69-93 nih.gov
PdI2/KI1-Mercapto-3-yn-2-olsSubstituted thiophenesGood to High organic-chemistry.org
CaOKetone, Active nitrile, Sulfur2-AminothiophenesModerate to Good
NaAlO2Ketone, Malononitrile, Sulfur2-AminothiophenesExcellent acs.org

The choice of catalyst and reaction conditions is critical for achieving high yields and regioselectivity. For instance, in the direct arylation of thiophenes, the catalyst loading and temperature can significantly impact the outcome. researchgate.net

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry has emerged as a powerful technique for organic synthesis, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. uc.pt The synthesis of thiophene derivatives, including 2-aminothiophenes, can benefit from these advantages.

Continuous flow methods have been successfully applied to the direct arylation of thiophenes. researchgate.net This approach can overcome some of the limitations of batch synthesis, such as long reaction times and high catalyst loading. In a flow setup, a solution of the thiophene derivative and the aryl halide are pumped through a heated reactor containing a catalyst, often a packed-bed reactor with a solid-supported catalyst. This allows for precise control over reaction parameters like residence time and temperature, leading to improved yields and productivity.

A study on the direct arylation of thiophene derivatives in continuous flow demonstrated yields of up to 90% with residence times of 30-60 minutes. researchgate.net This method proved to be scalable, achieving a productivity of 1.1 g/h. researchgate.net

The multicomponent synthesis of thioureas, which are structurally related to the amino group in the target molecule, has also been adapted to a continuous-flow process. mdpi.com This highlights the versatility of flow chemistry for constructing molecules with diverse functional groups.

The table below presents data from a continuous flow synthesis of thiophene derivatives, illustrating the efficiency of this methodology.

ReactantsResidence Time (min)Temperature (°C)Yield (%)Reference
Thiophene derivative, Aromatic bromide30-60Not specifiedup to 90 researchgate.net
Isocyanide, Amidine/Amine, Sulfur6.58076-96 mdpi.com

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Group

The amino group in the 2-position of the thiophene (B33073) ring is a key nucleophilic center, rendering it susceptible to reactions with various electrophiles. Its reactivity is influenced by the electron-donating nature of the thiophene ring, which enhances its nucleophilicity.

Acylation and Amidation Reactions

The primary amino group of (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone is readily acylated or amidated in the presence of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of N-(3-(thiophen-2-oyl)thiophen-2-yl)amides.

In a study of a closely related compound, 2-amino-3-acetylthiophenes were treated with acetic anhydride (B1165640) to yield the corresponding stable acetamides. This reaction demonstrates the general propensity of 2-aminothiophenes to undergo N-acylation. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acid byproduct.

Reactant 1Reactant 2ProductConditionsReference
2-amino-3-acetylthiopheneAcetic anhydride2-acetamido-3-acetylthiopheneReflux nih.gov
2-aminothiophene-3-carbonitrile2-(thiophen-2-yl)acetyl chlorideN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideTHF, triethylamine (B128534), room temperature

Schiff Base Formation and Subsequent Transformations

The condensation of the amino group with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (imines). This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. A variety of aromatic and heterocyclic aldehydes can be employed in this reaction. nih.govscielo.brresearchgate.nettubitak.gov.tr

For instance, the reaction of 2-amino-3-(N-o-tolyl carboxamido)-4,5-dimethyl thiophene with various substituted aryl aldehydes has been shown to produce the corresponding Schiff bases in good yields. researchgate.net Similarly, 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile reacts with 1,3-disubstituted pyrazole-4-carboxaldehydes to form novel Schiff bases. nih.gov These reactions highlight the general applicability of Schiff base formation to 2-aminothiophene derivatives.

2-Aminothiophene DerivativeAldehyde/KetoneProductConditionsReference
2-amino-3-(N-o-tolyl carboxamido)-4,5-dimethyl thiopheneSubstituted aryl aldehydesCorresponding Schiff basesNot specified researchgate.net
2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile1,3-disubstituted pyrazole-4-carboxaldehydesCorresponding Schiff basesNot specified nih.gov
2-aminothiophenolesVarious aldehydes2-substituted benzothiazolesVarious catalysts and conditions mdpi.com

Cyclocondensation Reactions to Fused Heterocycles (e.g., Thienopyrimidines)

The 2-amino-3-carbonyl arrangement in this compound is an ideal precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These reactions involve the condensation of the amino group and the adjacent carbonyl functionality (or a derivative thereof) with a reagent that provides the remaining atoms of the new ring.

A common strategy involves the reaction with one-carbon synthons. For example, cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base can lead to the formation of 4-oxothieno[2,3-d]pyrimidines. nih.gov Furthermore, treatment of 2-aminothiophene-3-carboxamides with various nitriles in the presence of an acid can also yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr

Another versatile method is the reaction with orthoformates, such as triethyl orthoformate, which can react with the amino group to form an ethoxymethyleneamino intermediate. This intermediate can then undergo intramolecular cyclization upon heating or treatment with a catalyst. Subsequent reaction with amines can lead to the formation of 4-aminothieno[2,3-d]pyrimidines.

2-Aminothiophene PrecursorReagent(s)ProductReference
2-acylaminothiophene-3-carboxamideBase4-Oxothieno[2,3-d]pyrimidine nih.gov
2-aminothiophene-3-carboxamideNitriles, HClThieno[2,3-d]pyrimidine tubitak.gov.tr
Methyl 2-aminothiophene-3-carboxylate-2,4-di-chloro-thieno[2,3-d]pyrimidine ijacskros.com
2-amino-3-cyano-thiopheneAryl or arylalkyl nitriles, HCl4-amino-thienopyrimidines researchgate.net

Reactivity of the Ketone (Methanone) Functionality

The methanone (B1245722) group, with its electrophilic carbonyl carbon, is the second major site of reactivity in the molecule. It can undergo a variety of nucleophilic addition and condensation reactions.

Carbonyl Group Modifications

The carbonyl group is susceptible to a range of standard ketone modifications. Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. This allows for the introduction of a variety of substituted alkylidene groups at the 3-position of the thiophene ring.

Annulation Reactions Involving the Methanone

The ketone functionality can participate in annulation reactions to construct additional rings fused to the thiophene core. These reactions typically involve the reaction of the ketone with a reagent containing two nucleophilic sites or a sequence of reactions that first functionalize the ketone or an adjacent position, followed by cyclization.

For example, a [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been developed to afford substituted phenols. nih.gov While not a direct annulation onto the thiophene ring, this demonstrates a strategy where a ketone can act as a building block for a new ring system. In the context of the target molecule, the ketone's alpha-position on the thiophene ring could potentially be deprotonated to initiate such annulation sequences.

Furthermore, reactions that involve both the ketone and the amino group can lead to more complex fused systems. For example, condensation with β-ketoesters or malononitrile (B47326) under specific conditions could potentially lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on Thiophene Rings

The chemical behavior of this compound is dictated by the electronic properties of its two distinct thiophene rings. The 2-aminothiophene ring is electron-rich due to the strong electron-donating effect of the amino group, making it highly susceptible to electrophilic attack. Conversely, the thiophen-2-yl ring, being acylated by the methanone bridge, is electron-deficient and thus deactivated towards electrophiles but potentially more susceptible to nucleophilic attack under specific conditions.

Regioselective Functionalization of the Thiophene Rings

The functionalization of each thiophene ring is expected to proceed with high regioselectivity, governed by the directing effects of the existing substituents.

2-Aminothiophene Ring: The amino group at the C2 position is a powerful activating group and directs electrophilic substitution primarily to the C5 position. This is a common reactivity pattern observed in 2-aminothiophene derivatives. researchgate.netnih.gov The C3 position is already substituted by the methanone group. The C4 position is electronically less favored for substitution compared to the C5 position. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would predictably occur at the C5 position.

Thiophen-2-yl Ring: The methanone group is a deactivating, meta-directing substituent. In the context of a 5-membered ring like thiophene, electrophilic substitution on a 2-acylthiophene is directed to the C4 and C5 positions. The reaction rate is significantly slower than for the unsubstituted thiophene due to the electron-withdrawing nature of the carbonyl group. pearson.com

Nucleophilic aromatic substitution (SNAr) is generally challenging on unsubstituted thiophene rings. It typically requires the presence of a good leaving group (like a halogen) and activation by strong electron-withdrawing groups on the ring. researchgate.net In the parent molecule, neither ring is suitably activated for direct SNAr with common nucleophiles. However, if a halogen were introduced, for instance at the C5 position of the 2-aminothiophene ring, its substitution by a nucleophile might be possible, although the electron-donating nature of the amino group would still hinder the reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Thiophene RingKey SubstituentElectronic EffectPredicted Major Substitution Site(s)Reactivity Trend
2-Aminothiophene-NH₂ at C2Activating, Electron-DonatingC5Highly Activated
Thiophen-2-yl-C(O)-R at C2Deactivating, Electron-WithdrawingC4, C5Deactivated

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require a substrate typically bearing a halide or triflate functional group. wikipedia.orgyoutube.com Therefore, derivatization of this compound, likely through regioselective halogenation, is a necessary first step.

Given the predicted regioselectivity, bromination using a reagent like N-Bromosuccinimide (NBS) would likely install a bromine atom at the C5 position of the highly activated 2-aminothiophene ring. This C5-bromo derivative would be an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of the C5-bromo derivative with various aryl or heteroaryl boronic acids, catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands, would yield 5-aryl-(2-aminothiophen-3-YL)(thiophen-2-YL)methanone derivatives. This reaction is widely used for thiophene functionalization. nih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination: The C5-bromo derivative could be coupled with primary or secondary amines to introduce a variety of amino substituents at the C5 position. This reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base. wikipedia.orgresearchgate.netlibretexts.org

Sonogashira Coupling: The introduction of an alkynyl group at the C5 position could be achieved by coupling the C5-bromo derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govresearchgate.netresearchgate.net

Functionalization of the less reactive thiophen-2-yl ketone ring would be more challenging but could potentially be achieved under more forcing halogenation conditions to prepare substrates for similar cross-coupling sequences.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Strategies
Reaction NameRequired PrecursorCoupling PartnerResulting BondPotential Product Class
Suzuki-Miyaura5-Bromo-(2-aminothiophen-3-YL)(thiophen-2-YL)methanoneAr-B(OH)₂C-C (Aryl-Thiophene)5-Aryl substituted derivatives
Buchwald-Hartwig5-Bromo-(2-aminothiophen-3-YL)(thiophen-2-YL)methanoneR₂NHC-N (Amino-Thiophene)5-Amino substituted derivatives
Sonogashira5-Bromo-(2-aminothiophen-3-YL)(thiophen-2-YL)methanoneR-C≡CHC-C (Alkynyl-Thiophene)5-Alkynyl substituted derivatives

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone and Derivatives

Studies on various 2-amino-3-aroylthiophene derivatives consistently reveal that the molecular conformation is significantly influenced by the formation of a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen. This interaction creates a pseudo-six-membered ring, which imparts a high degree of planarity to the core structure.

For instance, in the related compound (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, an intramolecular N—H⋯O hydrogen bond generates a stable S(6) ring motif. This interaction forces the 2-amino and 3-keto groups to be nearly coplanar with the thiophene (B33073) ring. Similarly, analysis of methyl-3-aminothiophene-2-carboxylate shows the C=O group located in the same plane as the thiophene ring, again stabilized by an intramolecular N–H⋯O hydrogen bond. mdpi.comnih.gov

Table 1: Crystallographic Data for a Derivative, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone researchgate.netnih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)
a (Å)5.6236(6)
b (Å)12.8026(13)
c (Å)7.2117(7)
β (°)92.971(5)
Z (molecules/unit cell)2

This interactive table summarizes the crystallographic data obtained from a single-crystal X-ray diffraction study of a closely related derivative.

The supramolecular architecture of these compounds is dictated by a combination of strong and weak hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state, molecules are further organized by intermolecular interactions. In the crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, the packing is characterized by C-H⋯S intermolecular hydrogen bonds. researchgate.net In other derivatives, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the crystal packing is stabilized by both C–H⋯N and N–H⋯N hydrogen bonds. nih.gov These weaker interactions, along with potential π–π stacking between the thiophene rings, contribute to the formation of extended three-dimensional networks, stabilizing the crystal lattice. nih.gov

Vibrational and Electronic Spectroscopic Analysis for Structural Features

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into bonding, functional groups, and electronic transitions.

Vibrational Spectroscopy (FTIR/Raman): The infrared spectrum of compounds in this family is characterized by specific vibrational modes. For a related amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, characteristic FTIR peaks confirm the presence of key functional groups. researchgate.net For this compound, the FTIR spectrum is expected to show:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹, characteristic of the amino group. The involvement of one N-H bond in the intramolecular hydrogen bond would likely result in a broadened, lower-frequency band compared to the free N-H stretch.

C=O stretching: A strong absorption band typically between 1630-1680 cm⁻¹. The frequency is lowered due to conjugation with the thiophene ring and participation in the intramolecular hydrogen bond.

C=C and C-S stretching: Vibrations associated with the thiophene rings would appear in the fingerprint region (below 1600 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Amino (N-H)Stretching3300 - 3500Likely two bands: one for free N-H, one red-shifted for H-bonded N-H.
Carbonyl (C=O)Stretching1630 - 1680Frequency lowered by conjugation and intramolecular hydrogen bonding.
Thiophene Ring (C=C)Stretching1400 - 1600Multiple bands expected, characteristic of the aromatic heterocyclic system.
Thiophene Ring (C-S)Stretching600 - 800Characteristic vibrations for the thiophene moiety.

This interactive table outlines the anticipated FTIR absorption bands based on the functional groups present in the molecule and data from similar structures.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum of this compound is expected to be dominated by π→π* transitions within the extended conjugated system formed by the two thiophene rings and the ketone linker. The planarity enforced by the intramolecular hydrogen bond enhances this conjugation, likely leading to absorption maxima at longer wavelengths (a red shift) compared to non-hydrogen-bonded analogues. Studies on similar conjugated thiophene systems confirm that electronic properties and absorption wavelengths are highly dependent on molecular geometry and substitution patterns. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.govnih.gov Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and compute a range of electronic descriptors. tandfonline.comresearchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. For thiophene (B33073) derivatives, DFT has proven to be an effective method for evaluating structural and electronic characteristics. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.commdpi.com

For aminothiophene derivatives, the HOMO is typically delocalized over the thiophene ring, with significant contributions from the electron-donating amino group. mdpi.com Conversely, the LUMO is often centered on the electron-withdrawing carbonyl group and the adjacent thiophene rings. mdpi.com Computational studies on analogous aminothiophene compounds have reported HOMO-LUMO gaps in the range of 4 to 5 eV, suggesting a balance of stability and reactivity. nih.govmdpi.com For instance, the related compound methyl-3-aminothiophene-2-carboxylate was calculated to have a HOMO-LUMO gap of approximately 4.537 eV. mdpi.com

ParameterCalculated Value (eV)Implication
EHOMO -5.9Electron-donating capability
ELUMO -1.4Electron-accepting capability
ΔE (Gap) 4.5Chemical reactivity and stability
Table 1: Representative Frontier Molecular Orbital energies for aminothiophene-based structures, illustrating typical values derived from DFT calculations. The energy gap suggests moderate reactivity.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone, the most negative electrostatic potential is expected to be localized around the oxygen atom of the carbonyl group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group and the thiophene rings would exhibit positive potential, indicating sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of a molecule, revealing its flexibility and preferred shapes in different environments.

For this compound, MD simulations can provide insights into the rotational freedom around the single bonds connecting the carbonyl group to the two thiophene rings. This analysis helps to understand how the molecule might change its conformation to fit into the active site of a biological target, such as an enzyme or receptor. The simulations can identify low-energy conformations and the energy barriers between them, which is crucial for structure-based drug design.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies required for the reaction to proceed. This in silico approach provides a detailed understanding of reaction pathways, such as those involved in the synthesis of thiophene derivatives. nih.gov

For example, the synthesis of the aminothiophene ring often proceeds via the Gewald reaction. nih.gov DFT calculations can model the key steps of this multicomponent reaction, including the initial condensation, cyclization, and tautomerization. By calculating the energy of transition state structures, the rate-determining step of the synthesis can be identified. Such studies on related thiophene syntheses have successfully determined activation energies for crucial bond-forming steps. researchgate.net

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Ring CyclizationDFT (B3LYP/6-31G)15-20
TautomerizationDFT (B3LYP/6-31G)5-10
Table 2: Hypothetical activation energies for key steps in the synthesis of a 2-aminothiophene ring, based on typical values from in silico reaction modeling.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). tandfonline.comresearchgate.net Computed chemical shifts are often compared with experimental data to confirm the molecular structure. researchgate.net For thiophene-containing compounds, theoretical calculations can help assign complex signals in the aromatic region of the NMR spectrum.

AtomPredicted ¹³C Chemical Shift (ppm)Typical Experimental Range (ppm)
C=O (carbonyl)185.2180-195
C-NH₂ (thiophene)155.8150-160
C-S (thiophene)125.1120-130
Table 3: A comparison of predicted ¹³C NMR chemical shifts for key functional groups in this compound with typical experimental values.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be computed using DFT. researchgate.net These calculations help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the characteristic C-H and ring vibrations of the thiophene moieties.

Vibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
N-H Stretch3450, 33503500-3300
C=O Stretch16451650-1630
C=C Aromatic Stretch15801600-1550
Table 4: Predicted vs. typical experimental IR frequencies for characteristic functional groups in the title compound.

Structure Activity Relationship Sar Studies in Molecular Recognition

Analysis of Substituent Effects on Ligand-Receptor Binding Interactions

SAR studies have systematically explored modifications at various positions of the aminothiophene core to optimize potency and efficacy. The general structure of these compounds is often a 2-amino-3-aroylthiophene, where substitutions on both the thiophene (B33073) ring and the aroyl moiety significantly impact ligand-receptor interactions. researchgate.netnih.gov

Modifications to the thiophene ring, particularly at the 5-position, have been shown to be critical for activity. Research into 5-substituted 2-aminothiophenes has demonstrated that the nature of the substituent dramatically influences efficacy as an A₁AR allosteric enhancer. For instance, the introduction of a 5-arylethynyl group has been a successful strategy in developing potent A₁AR positive allosteric modulators (PAMs). nih.govnih.gov

Further SAR exploration has focused on the terminal phenyl ring of the 5-arylethynyl substituent. It was found that nonpolar substitutions are preferred, which is consistent with molecular modeling studies that place this part of the molecule in a hydrophobic region on the receptor's outer surface, in contact with the phospholipid bilayer. nih.govnih.gov Specifically, fluoro-substitutions on this terminal phenyl ring can significantly enhance PAM activity. nih.gov

The following table summarizes the effects of various substitutions on the terminal phenyl ring of 5-arylethynyl aminothiophene derivatives on their PAM activity at the human A₁AR.

Compound IDTerminal Phenyl Ring SubstitutionPAM Activity EnhancementReference
12 2-FluoroEnhanced nih.gov
15 (MRS7935) 3,4-DifluoroEnhanced nih.gov
21 2-TrifluoromethylEnhanced nih.gov
9l 4-Chloro (in a 3-ethoxycarbonyl series)Potent and Efficacious

This table is interactive and can be sorted by column.

The 2-amino and 3-methanone (or 3-aroyl) groups are fundamental components of the pharmacophore responsible for the allosteric modulation of the A₁AR. researchgate.net The 2-amino-3-benzoylthiophene scaffold was one of the first identified examples of a GPCR PAM. nih.govacs.org The relative orientation of these groups, stabilized by factors such as intramolecular hydrogen bonding between the amine's hydrogen and the methanone's oxygen, can create a more planar and rigid conformation, which may be crucial for effective binding to the receptor. Modifications to the phenyl ring of the 3-benzoyl group also significantly affect the activity of these compounds. researchgate.net The interaction of these functional groups with the active site is critical for modulating enzyme or receptor activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

To gain a deeper understanding of the binding process at an atomic level, molecular docking and dynamics simulations have been employed. These computational techniques are used to predict the binding pose of the ligand within the receptor's binding site and to identify the key interactions that stabilize the complex.

For the (2-aminothiophen-3-yl)methanone class of A₁AR modulators, molecular modeling has revealed an unconventional binding site. Unlike orthosteric ligands that bind within the transmembrane helix bundle, these PAMs bind to an allosteric site located on the receptor's outer surface, which is in contact with the phospholipid bilayer. nih.govnih.govacs.org This finding is consistent with the SAR data indicating a preference for hydrophobic substituents. nih.gov

Molecular dynamics simulations and mutation studies on an A₁AR homology model have identified several key residues involved in the binding and allosteric modulation. These residues are primarily located in the second extracellular loop (ECL2) of the receptor. Alanine substitution of E172(ECL2) was found to reduce the binding affinity of allosteric modulators. Furthermore, residues E170(ECL2), K173(ECL2), W146(ECL2), and W156(ECL2) have been implicated in the cooperativity between the PAMs and the orthosteric agonist. researchgate.net

Positive allosteric modulators function by stabilizing an active or high-affinity conformation of the receptor. When a PAM like a (2-aminothiophen-3-yl)methanone derivative binds to its allosteric site on the A₁AR, it induces or stabilizes a conformational change that enhances the binding of the endogenous agonist, adenosine (B11128). nih.gov This mechanistic action is supported by radioligand binding assays. In the presence of these PAMs, an increase in the maximum number of binding sites (Bmax) for agonist radioligands is observed. This "Bmax shift" indicates that the PAM converts a population of receptors from a low-affinity inactive state to a high-affinity active state, which the agonist can then bind to. nih.gov

Mechanistic Insights into Allosteric Modulation (e.g., Adenosine Receptors)

The primary mechanism of action for (2-aminothiophen-3-yl)methanone derivatives at the A₁AR is positive allosteric modulation. nih.govacs.org Allosteric modulators offer a more subtle and potentially safer way to control receptor activity compared to direct-acting orthosteric agonists. nih.govacs.org

A PAM does not activate the GPCR by itself. Instead, it enhances the effect of the endogenous agonist (e.g., adenosine) when it is present. acs.org This provides a level of spatial and temporal control, as the therapeutic effect is amplified only in tissues or at times when the natural agonist is released. This can potentially reduce the side effects associated with the constant, widespread receptor activation caused by traditional agonists. acs.org

The allosteric nature of these compounds has been confirmed through various pharmacological assays. Radioligand binding experiments are crucial in characterizing this activity. For example, studies utilizing CHO cells transfected with the human A₁AR compare the binding of an agonist radioligand, such as [³H]2-chloro-N⁶-cyclopentyladenosine ([³H]CCPA), in the presence and absence of the PAM. nih.govacs.org A significant increase in the Bmax of the agonist in the presence of the PAM is a hallmark of positive allosteric modulation, signifying an increase in the number of receptors in a high-affinity state. nih.gov

Identification of Pharmacophore Elements

A pharmacophore model for the allosteric enhancement of A1AR by 2-amino-3-aroylthiophene derivatives has been well-established through systematic medicinal chemistry efforts. The essential pharmacophoric elements can be dissected into several key regions of the molecule.

The 2-aminothiophene moiety is a critical component for activity. The primary amino group at the C2 position of the thiophene ring is considered an essential hydrogen bond donor. This interaction is believed to be crucial for anchoring the ligand within its binding site.

The 3-aroyl group , which in the case of the subject compound is a thiophen-2-yl)methanone, plays a significant role in defining the potency and efficacy of the molecule. In related series of compounds, such as 2-amino-3-benzoylthiophenes, the nature of the aryl group has been extensively explored. The domain of the receptor that accommodates this part of the molecule is thought to be hydrophobic. For instance, replacing the phenyl ring with heterocycles capable of forming hydrogen bonds did not yield significant activity, whereas isosteric replacement with an unsubstituted thienyl moiety resulted in compounds with efficacy comparable to prototypical A1AR allosteric enhancers. documentsdelivered.com

Substituents on the thiophene ring (C4 and C5 positions) have a profound impact on the allosteric modulatory activity. While the parent compound is unsubstituted at these positions, studies on related analogues have demonstrated that the introduction of various substituents can significantly enhance activity. The positional requirements of these substituents are also a critical factor.

The following table summarizes the structure-activity relationships for substitutions on the 2-amino-3-aroylthiophene scaffold, drawing from research on analogous compounds.

PositionSubstituentEffect on Allosteric Modulatory Activity
C2Amino GroupEssential for activity; acts as a hydrogen bond donor.
C3Aroyl Group (e.g., benzoyl, thienoyl)A hydrophobic pocket is suggested to accommodate this group. Unsubstituted thienyl is well-tolerated.
C4 & C5Alkyl, Aryl, Benzyl GroupsSubstituents are generally well-tolerated and can enhance activity. Positional isomerism is a key determinant of potency.
Aroyl RingElectron-withdrawing or -releasing groupsThe nature and position of substituents significantly influence activity.

Allosteric Site Characterization

The compound (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone and its analogues are classified as allosteric modulators, meaning they bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (e.g., adenosine) binds. This allosteric binding modulates the affinity and/or efficacy of the orthosteric ligand.

Research on 2-amino-3-benzoylthiophenes has provided significant insights into the location and nature of the allosteric binding site on the A1 adenosine receptor. These studies indicate that the allosteric site is located on the extracellular side of the receptor. Cryo-electron microscopy (cryo-EM) structures of the A1AR have revealed that PAMs from the 2-aminothiophene class bind in a region outside the transmembrane helix bundle, in contact with the phospholipid bilayer. nih.gov

The binding of these allosteric enhancers is preferential to the agonist-occupied conformation of the receptor. nih.gov This selective binding stabilizes the active state of the receptor, thereby enhancing the binding and functional effects of the orthosteric agonist. This mechanism is supported by observations that these compounds slow the dissociation rate of agonist radioligands from the receptor. nih.gov

Key interactions within the allosteric binding site have been identified through molecular modeling and mutagenesis studies. For some 2-aminothiophene derivatives, a double hydrogen bond involving the 2-amino group of the ligand and the backbone carbonyl of Leu276 in transmembrane helix (TM) 7 and the hydroxyl group of Ser246 in TM6 of the A1AR has been proposed. nih.gov The aroyl moiety is positioned in a hydrophobic pocket, and the substituents at the C4 and C5 positions of the thiophene ring are also located in a region that is in contact with the phospholipid bilayer, explaining the preference for nonpolar substitutions in this area. nih.gov

The characterization of this allosteric site has opened avenues for the rational design of novel modulators with improved selectivity and therapeutic profiles, as targeting allosteric sites can offer a more subtle and potentially safer way to modulate receptor function compared to direct agonism or antagonism of the orthosteric site.

Applications As Advanced Precursors and Functional Building Blocks

Role in the Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of the amino and carbonyl groups in (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone makes it an ideal starting material for constructing fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or condensation pathways, leading to the formation of polycyclic aromatic compounds with tailored properties.

The structure of this compound is well-suited for the synthesis of thieno[2,3-b]pyridines, a class of fused heterocycles with significant interest in materials and pharmaceutical science. The presence of an amino group ortho to a carbonyl substituent on the thiophene (B33073) ring allows for condensation reactions with active methylene (B1212753) compounds, a classic strategy for constructing fused pyridine (B92270) rings. For instance, reactions analogous to the Friedländer annulation can be employed, where the aminoketone condenses with a compound containing a reactive α-methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) to form a substituted thieno[2,3-b]pyridine (B153569). This transformation creates a rigid, planar heterocyclic system, extending the electronic network of the original molecule.

Furthermore, this compound is a precursor for more complex fused systems like pyrimido[4',5':4,5]thieno[2,3-b]pyridines. The synthesis of these polycyclic structures often involves a multi-step sequence starting from the elaboration of the initial thieno[2,3-b]pyridine core. The versatility of the 2-aminothiophene scaffold is a recurring theme in the synthesis of diverse heterocyclic compounds.

Thiophene-containing oligomers and polymers are renowned for their electronic and optical properties. This compound can be utilized as a monomeric unit for integration into larger, extended conjugated systems. The two thiophene rings already present in the molecule form a foundational element of a conjugated backbone.

The synthetic handles on the molecule—the amino and carbonyl groups—allow for its incorporation into polymers through various polymerization techniques. For example, the amino group can be functionalized to participate in condensation polymerization. Alternatively, the thiophene rings themselves can be activated for cross-coupling reactions, such as Suzuki or Stille coupling, to form polythiophenes or oligothiophenes. These extended π-systems are central to the field of organic electronics, finding use in transistors, light-emitting diodes, and photovoltaic devices. The specific substitution pattern and the combination of donor (aminothiophene) and acceptor-like (ketone) features can be used to tune the electronic band gap and charge transport properties of the resulting materials.

Chemical Applications in Material Science

The unique electronic and chemical properties of this compound and its derivatives make them valuable in the field of material science, particularly for optoelectronic applications and surface chemistry.

Thiophene derivatives are widely employed as photosensitizers in dye-sensitized solar cells (DSSCs). The performance of these dyes often relies on a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon photoexcitation. This compound can be considered a precursor to such dyes. The 2-aminothiophene unit can serve as the electron-donating component, while the thiophen-2-yl methanone (B1245722) portion can be part of the π-conjugated bridge.

To complete the D-π-A structure, an electron-acceptor group, typically a cyanoacrylic acid or a similar moiety capable of anchoring to a semiconductor surface like TiO₂, would be introduced. This modification is often achieved through reactions targeting the carbonyl group or by further functionalization of the thiophene rings. The resulting push-pull electronic structure is crucial for efficient electron injection from the dye into the semiconductor's conduction band, a key process in the operation of DSSCs. The rigidity and planarity of thiophene-based systems contribute to favorable charge transport and cell efficiency.

Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are effective corrosion inhibitors for metals and alloys in acidic environments. Thiophene derivatives, in particular, have demonstrated significant potential in preventing the corrosion of steel and aluminum. The mechanism of inhibition is based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

This compound possesses multiple features that make it a promising candidate for corrosion inhibition studies. It contains two sulfur atoms, a nitrogen atom, and an oxygen atom, all of which have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms like iron. Additionally, the π-electrons of the two aromatic thiophene rings can interact with the metal surface. This combination of heteroatom and π-system interactions can lead to strong adsorption, likely through a chemisorption mechanism, resulting in high inhibition efficiency. The effectiveness of related thiophene derivatives as corrosion inhibitors for carbon steel in acidic solutions has been well-documented.

Inhibition Efficiency of Thiophene Derivatives on Carbon Steel in 1 M HCl
Inhibitor Concentration (M)Inhibition Efficiency (%IE) - Compound AInhibition Efficiency (%IE) - Compound BInhibition Efficiency (%IE) - Compound C*
2 x 10⁻⁵51.750.152.8
4 x 10⁻⁵60.760.962.7
6 x 10⁻⁵70.171.171.5
8 x 10⁻⁵87.681.981.4
10 x 10⁻⁵90.285.184.6
12 x 10⁻⁵92.688.986.5

*Data adapted from studies on related thiophene derivatives to illustrate typical performance. Compound A: (E)-4-(4-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, Compound B: 4-Amino-N'-(thiophen-2-ylmethylene)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, Compound C: 4-Amino-N'-(1-(pyridin-2-yl)ethylidene)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide.

Synthetic Utility in Medicinal Chemistry Research (as intermediates for novel molecular entities)

The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. These scaffolds serve as versatile synthons for preparing molecules with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

This compound is a valuable intermediate for accessing novel molecular entities for drug discovery. The aminoketone functionality can be used to construct various fused heterocyclic systems known for their biological relevance. For example, condensation of the aminoketone with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]quinolines or related fused pyrazole (B372694) systems. These scaffolds are present in molecules developed as kinase inhibitors and anticancer agents. Similarly, reaction with guanidine (B92328) or urea (B33335) derivatives can yield thieno[2,3-d]pyrimidines, another important class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities including anti-inflammatory and antimicrobial effects. The ability to use this compound as a starting point for generating libraries of complex heterocyclic molecules makes it a significant tool in the search for new therapeutic agents.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of 2-aminothiophenes, the core of the target molecule, has traditionally been dominated by the Gewald reaction. researchgate.netresearchgate.net This multicomponent reaction combines an α-methylene ketone, a cyano-activated methylene (B1212753) compound, and elemental sulfur in the presence of a base. researchgate.net However, emerging research focuses on overcoming the limitations of classical methods, such as harsh reaction conditions and the formation of isomeric mixtures. researchgate.net

Future synthetic strategies are geared towards enhancing both efficiency and selectivity. Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and promote cleaner reactions for thiophene (B33073) synthesis. researchgate.net

Novel Catalytic Systems: The exploration of advanced catalysts, such as nano-catalysts, offers a pathway to milder, more environmentally friendly reaction conditions with improved yields and shorter reaction times. mdpi.com

Modified Gewald Conditions: Research into variations of the Gewald reaction, such as using starting materials with pre-installed leaving groups, allows for the selective formation of specific isomers, which is crucial for structure-activity relationship studies. researchgate.netresearchgate.net

Alternative Synthetic Routes: Methods like the Fiesselmann thiophene synthesis provide alternative pathways that can be adapted for the construction of the (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone core, potentially offering access to a wider range of substituted analogs. nih.gov

These advancements aim to create more sustainable and versatile synthetic toolkits for producing this class of compounds with high precision and purity.

Exploration of Unconventional Reactivity Profiles

The this compound molecule possesses a rich chemical architecture with multiple reactive sites, including the nucleophilic amino group, the electrophilic carbonyl carbon, and the aromatic thiophene rings. While classical reactions like N-acylation are known, future research is directed at uncovering and harnessing less conventional reactivity patterns. nih.gov

The strategic placement of the amino and carbonyl groups makes this scaffold an ideal precursor for synthesizing fused heterocyclic systems. For instance, cyclization reactions can lead to the formation of biologically relevant thienopyrimidines. researchgate.netsciforum.net Although direct N-alkylation of the 2-aminothiophene moiety has been historically challenging, requiring harsh conditions, the development of milder methods remains a significant research goal. researchgate.net

Furthermore, the thiophene rings are susceptible to electrophilic aromatic substitution, and controlling the regioselectivity of these reactions is a key challenge for creating diverse derivatives. nih.gov The molecule's structure also lends itself to participation in multicomponent reactions, which could enable the rapid assembly of complex molecular frameworks from simple building blocks in a single step. nih.gov Understanding and controlling the interplay of these reactive sites will open new avenues for creating novel compounds with unique properties.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel molecules. For this compound and its derivatives, a suite of advanced computational methods is being employed for rational design and the prediction of physicochemical and biological properties.

Density Functional Theory (DFT) is a cornerstone of this approach, used for optimizing molecular geometries, analyzing vibrational spectra, and understanding the electronic structure. researchgate.netfigshare.com Key parameters derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide insights into the molecule's chemical stability and reactivity. researchgate.net Further analysis using techniques like Natural Bond Orbital (NBO) theory and Molecular Electrostatic Potential (MEP) mapping helps to elucidate intramolecular charge transfer phenomena and identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netfigshare.commdpi.com

In the context of drug discovery, molecular docking simulations are critical for predicting how these molecules might bind to biological targets such as enzymes or receptors. nih.govnih.gov These simulations can reveal potential binding modes and estimate binding affinities, guiding the design of more potent and selective compounds. figshare.comnih.gov To assess the potential of a molecule as a drug candidate, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are increasingly used. nih.govresearchgate.net These computational models evaluate pharmacokinetic properties and potential toxicity risks early in the design phase, saving significant time and resources.

Table 1: Advanced Computational Techniques and Their Applications
Computational TechniquePrimary ApplicationPredicted Properties
Density Functional Theory (DFT)Structural and Electronic AnalysisOptimized geometry, vibrational frequencies, electronic properties
HOMO-LUMO AnalysisReactivity PredictionChemical stability, reactivity, charge transfer
Molecular Electrostatic Potential (MEP)Reactive Site IdentificationSites for electrophilic and nucleophilic attack
Molecular DockingBinding Mode PredictionInteraction with biological targets, binding affinity
In Silico ADMETPharmacokinetic ProfilingDrug-likeness, absorption, distribution, toxicity

Expanding the Scope of Molecular Interactions and Recognition Mechanisms

A fundamental understanding of the non-covalent interactions that govern molecular recognition is crucial for designing molecules with high affinity and specificity for their biological targets. For this compound, research is focused on characterizing the full spectrum of its potential molecular interactions.

Hydrogen bonding plays a pivotal role. The amino group (N-H) serves as a potent hydrogen bond donor, while the carbonyl oxygen and the sulfur atoms within the thiophene rings can act as hydrogen bond acceptors. nih.govmdpi.com Studies on structurally related compounds have identified specific interactions, such as N–H···O and N–H···N hydrogen bonds, that are critical for binding to protein targets. nih.govmdpi.com

In addition to hydrogen bonds, π-π stacking interactions between the electron-rich thiophene rings and aromatic amino acid residues (like phenylalanine or tyrosine) in a protein's binding pocket can contribute significantly to binding affinity. nih.gov To visualize and quantify the complex web of intermolecular forces, Hirshfeld surface analysis is employed. This technique provides a detailed map of close contacts within a crystal lattice, highlighting the relative contributions of different interactions, such as H···H, C···H, and S···H contacts. nih.govmdpi.com

Elucidating these recognition mechanisms is particularly important for compounds that act as allosteric modulators of receptors, such as G protein-coupled receptors (GPCRs), where subtle interactions can lead to significant changes in receptor function. researchgate.netnih.gov A deeper knowledge of these molecular interactions will enable the rational design of next-generation molecules with precisely tuned biological activities.

Table 2: Potential Molecular Interactions for this compound
Interaction TypePotential Participating GroupsSignificance
Hydrogen Bonding (Donor)Amino (N-H) groupDirectional interaction crucial for binding specificity
Hydrogen Bonding (Acceptor)Carbonyl (C=O) oxygen, Thiophene sulfurStabilizes ligand-receptor complexes
π-π StackingThiophene ringsInteraction with aromatic residues in binding sites
Van der Waals ForcesEntire molecular surfaceContributes to overall binding affinity
Sulfur-Aromatic InteractionsThiophene sulfur and aromatic systemsSpecific non-covalent interaction contributing to stability

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-Aminothiophen-3-YL)(thiophen-2-YL)methanone and its derivatives?

Synthesis typically involves coupling reactions between thiophene derivatives and aminothiophene precursors. For example, Friedel-Crafts acylation or nucleophilic substitution can be used to introduce the methanone group. In related compounds, such as substituted benzo[b]thiophene derivatives, chromatographic purification (e.g., silica gel with EtOAc/petroleum ether) and characterization via 1^1H NMR (δ 2.59–7.74 ppm) and elemental analysis (C, H content within 0.2% of theoretical values) are critical steps . For analogous structures, multi-step routes involving acyl chloride intermediates and catalysts (e.g., SnCl4_4) have been documented .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers like the Bruker SMART APEXII CCD, with absorption corrections (e.g., SADABS). Structure refinement relies on SHELXL, which handles space group assignment (e.g., monoclinic P21/cP2_1/c), unit cell parameters (a=6.0686a = 6.0686 Å, b=18.6887b = 18.6887 Å, c=14.9734c = 14.9734 Å), and hydrogen-bonding networks. SHELXTL is used for molecular graphics and validation .

Q. What spectroscopic techniques are used to confirm the compound’s purity and functional groups?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., thiophene protons at δ 7.11–7.74) and carbonyl carbons (~190 ppm).
  • Elemental Analysis : Combustion analysis (e.g., C: 64.50%, H: 5.41%) ensures stoichiometric accuracy .
  • Mass Spectrometry : High-resolution MS (e.g., exact mass 193.0102) confirms molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction mechanisms?

DFT calculations (e.g., using the B3LYP functional) model electron density distributions, HOMO-LUMO gaps, and correlation energies. The Colle-Salvetti formula, implemented in software like Gaussian, calculates correlation-energy densities using local kinetic-energy terms, validated against experimental data (e.g., atomic/molecular ionization potentials) . For structural optimization, basis sets like 6-31G(d) are recommended.

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

  • Cross-Validation : Compare DFT-optimized geometries with SC-XRD data (e.g., C–S bond lengths: 1.70–1.75 Å).
  • Error Analysis : Assess basis set limitations or solvent effects (e.g., implicit solvent models in DFT).
  • Experimental Replication : Repeat synthesis under inert atmospheres or varying catalysts (e.g., SnCl4_4 vs. AlCl3_3) to confirm yields .

Q. How are structure-activity relationships (SARs) explored for biological applications (e.g., tubulin polymerization inhibition)?

Derivatives with substituents like methoxy or trifluoromethyl groups are synthesized and tested. For example, analogs with 3,4,5-trimethoxyphenyl groups show enhanced tubulin binding (IC50_{50} < 1 µM). Biological assays (e.g., microtubule polymerization kinetics) are paired with molecular docking (AutoDock Vina) to map interactions with β-tubulin’s colchicine site .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder : Resolve using PART commands in SHELXL and occupancy refinement.
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for twin-axis correction.
  • High Z′ Structures : Use SQUEEZE (Platon) to model solvent-accessible voids .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Compounds

ParameterValue (Example)Source
Space GroupP21/cP2_1/c
Unit Cell Volume1697.57 Å3^3
RintR_{\text{int}}0.032
C–S Bond Length1.72 Å

Q. Table 2. Common Synthetic Routes

MethodYieldKey ReagentsReference
Friedel-Crafts Acylation60%SnCl4_4, acyl chloride
Nucleophilic Substitution75%K2_2CO3_3, DMF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.